
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a methylmethanesulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide typically involves the following steps:
Cyclopropanation: The formation of the cyclopropyl ring can be achieved through the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Sulfonamide Formation: The final step involves the reaction of the aminomethylcyclopropyl intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and aminomethylation reactions, followed by sulfonamide formation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropyl and sulfonamide groups.
Reduction: Reduced derivatives with potential cleavage of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives with various functional groups.
科学研究应用
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide has several scientific research applications, including:
作用机制
The mechanism of action of N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by interfering with their normal function. The exact molecular pathways involved depend on the specific application and target of the compound .
相似化合物的比较
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-[1-(Aminomethyl)cyclopropyl]-3-(benzylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]-L-alaninamide
- N-[1-(Aminomethyl)cyclopropyl]-3-(morpholin-4-ylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamides
Uniqueness
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide is unique due to its specific combination of a cyclopropyl ring, aminomethyl group, and sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C6H14N2O2S |
|---|---|
分子量 |
178.26 g/mol |
IUPAC 名称 |
N-[1-(aminomethyl)cyclopropyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6(5-7)3-4-6/h3-5,7H2,1-2H3 |
InChI 键 |
IODFSFNIPVWFQJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C1(CC1)CN)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


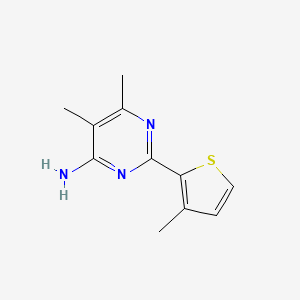
![5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one](/img/structure/B15279761.png)
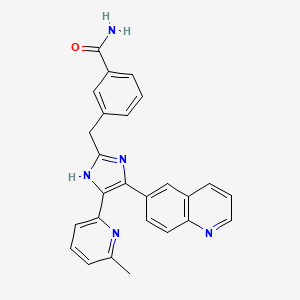
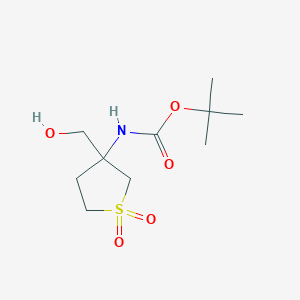

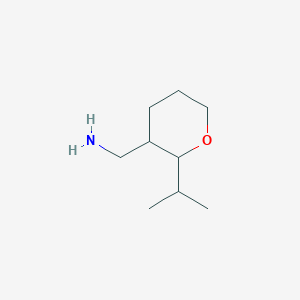
![(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15279794.png)
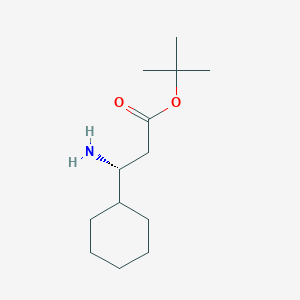
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B15279803.png)

![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
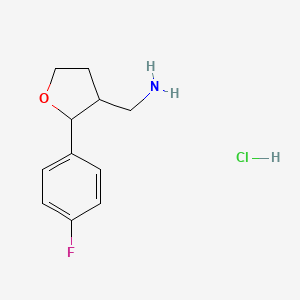
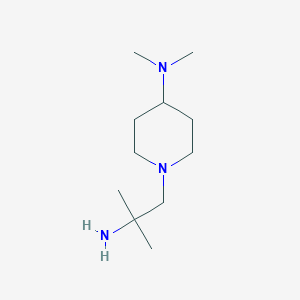
![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)
